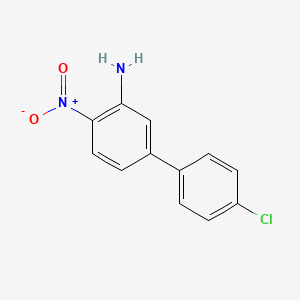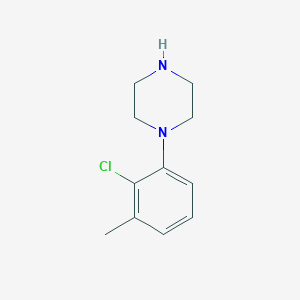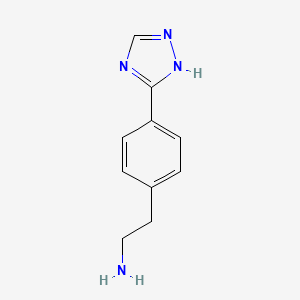
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine is an organic compound that belongs to the class of phenyl-1,2,4-triazoles These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives .
科学的研究の応用
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound has been shown to inhibit the STAT3 pathway, leading to the suppression of cancer cell proliferation . Additionally, it can interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
類似化合物との比較
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the triazole ring structure but has different substituents, leading to distinct biological activities.
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: Another similar compound with a triazole ring, used in different chemical and biological applications.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
2-(4-(2H-1,2,4-triazol-3-yl)phenyl)ethanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
2-[4-(1H-1,2,4-triazol-5-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c11-6-5-8-1-3-9(4-2-8)10-12-7-13-14-10/h1-4,7H,5-6,11H2,(H,12,13,14) |
InChIキー |
GXJIIALWVTVKIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCN)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


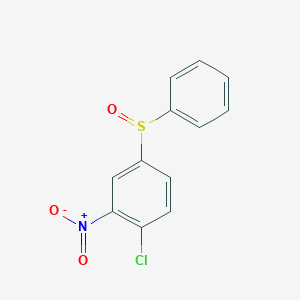
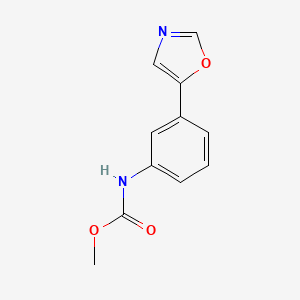
![3-[(1-Methylpyrrolidin-2-yl)methyl]phenol](/img/structure/B8646832.png)
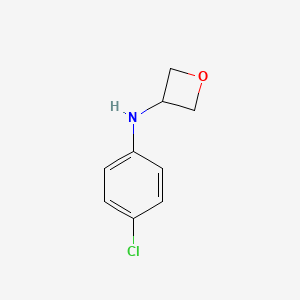
![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
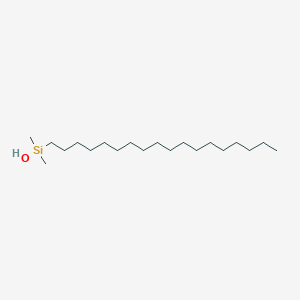
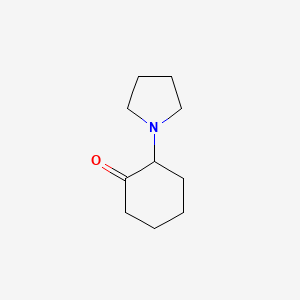
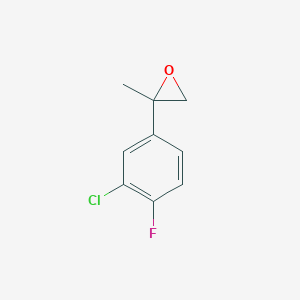
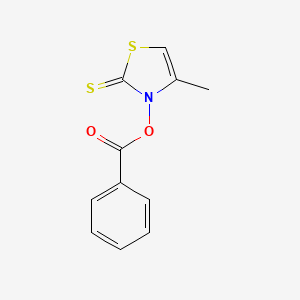
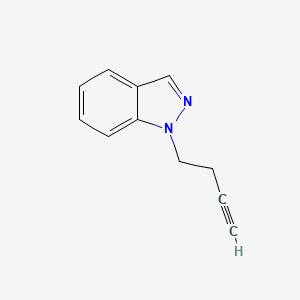
![2-Hexanone, 4-hydroxy-5-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B8646908.png)
